hGLP-2(3-33,M10Y)

Description

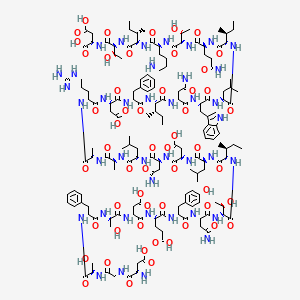

Structure

2D Structure

Properties

Molecular Formula |

C160H242N40O54 |

|---|---|

Molecular Weight |

3589.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C160H242N40O54/c1-20-75(11)123(152(246)178-94(47-49-112(163)207)136(230)198-127(81(17)203)156(250)177-92(41-32-33-51-161)135(229)194-126(78(14)23-4)155(249)200-128(82(18)204)157(251)192-109(159(253)254)67-122(222)223)195-147(241)98(55-74(9)10)180-141(235)102(59-87-68-170-91-40-31-30-39-89(87)91)184-143(237)104(62-114(165)209)191-153(247)124(76(12)21-2)196-148(242)101(57-85-37-28-25-29-38-85)182-145(239)107(65-120(218)219)187-133(227)93(42-34-52-169-160(167)168)175-131(225)80(16)172-130(224)79(15)173-137(231)96(53-72(5)6)179-142(236)103(61-113(164)208)185-146(240)108(66-121(220)221)188-138(232)97(54-73(7)8)190-154(248)125(77(13)22-3)197-158(252)129(83(19)205)199-149(243)105(63-115(166)210)186-139(233)100(58-86-43-45-88(206)46-44-86)181-134(228)95(48-50-117(212)213)176-144(238)106(64-119(216)217)189-151(245)111(71-202)193-140(234)99(56-84-35-26-24-27-36-84)183-150(244)110(70-201)174-116(211)69-171-132(226)90(162)60-118(214)215/h24-31,35-40,43-46,68,72-83,90,92-111,123-129,170,201-206H,20-23,32-34,41-42,47-67,69-71,161-162H2,1-19H3,(H2,163,207)(H2,164,208)(H2,165,209)(H2,166,210)(H,171,226)(H,172,224)(H,173,231)(H,174,211)(H,175,225)(H,176,238)(H,177,250)(H,178,246)(H,179,236)(H,180,235)(H,181,228)(H,182,239)(H,183,244)(H,184,237)(H,185,240)(H,186,233)(H,187,227)(H,188,232)(H,189,245)(H,190,248)(H,191,247)(H,192,251)(H,193,234)(H,194,229)(H,195,241)(H,196,242)(H,197,252)(H,198,230)(H,199,243)(H,200,249)(H,212,213)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,253,254)(H4,167,168,169)/t75-,76-,77-,78-,79-,80-,81+,82+,83+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |

InChI Key |

YVPAJDRBTJWURG-YXFFYCBWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Molecular Design, Structure, and Modificational Impact

Structural Basis of Native Human GLP-2 and its Biological Activity

Native human glucagon-like peptide-2 (hGLP-2) is a 33-amino acid peptide hormone derived from the proglucagon gene. nih.govcreative-diagnostics.com It is primarily secreted by enteroendocrine L-cells in the intestines in response to nutrient intake. creative-diagnostics.comglucagon.com The primary structure of hGLP-2 gives it a specific three-dimensional conformation, including an α-helical structure, which is crucial for its interaction with its receptor. researchgate.net

The biological activities of hGLP-2 are mediated through its binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor found in various tissues, with the highest concentration in the gastrointestinal tract. nih.govglucagon.com Key biological functions of native hGLP-2 include:

Intestinal Growth: It stimulates the proliferation of crypt cells and inhibits apoptosis of intestinal epithelial cells, leading to an expansion of the mucosal surface area. nih.govcreative-diagnostics.comglucagon.com

Enhanced Nutrient Absorption: By increasing the intestinal surface area and enhancing the function of the gut epithelium, GLP-2 improves the absorption of nutrients. nih.gov

Regulation of Gastric Function: It can inhibit gastric acid secretion and gastric motility. nih.govcreative-diagnostics.com

Improved Gut Barrier Function: GLP-2 strengthens the integrity of the intestinal barrier. nih.gov

These actions collectively establish hGLP-2 as a significant regulator of intestinal homeostasis and function. nih.gov

Characterization of Truncation (3-33) in hGLP-2(3-33,M10Y)

The designation "(3-33)" in hGLP-2(3-33,M10Y) signifies that the first two amino acids from the N-terminus of the native peptide have been removed. This truncation results in a peptide that begins at the third amino acid (Aspartate) and ends at the 33rd (Aspartate).

The N-terminal truncation profoundly alters the peptide's biological profile. In the body, native GLP-2(1-33) is rapidly cleaved after the second amino acid, Alanine, by the enzyme dipeptidyl peptidase-4 (DPP-4). glucagon.comnih.govnih.gov This enzymatic action produces the metabolite GLP-2(3-33). nih.govresearchgate.net

The removal of the first two amino acids results in a significant reduction in biological activity compared to the full-length peptide. glucagon.com Studies on GLP-2(3-33) have shown that it acts as a weak partial agonist at the GLP-2 receptor. ku.dkresearchgate.netnih.gov For instance, it was found to bind to the GLP-2 receptor with a much lower affinity and stimulate cyclic AMP (cAMP) accumulation with only about 15% of the efficacy of the native GLP-2(1-33). ku.dknih.gov This indicates a greatly diminished ability to activate the receptor and elicit a full biological response. Furthermore, due to its weak partial agonism, GLP-2(3-33) can act as a competitive antagonist, meaning it can block the full agonist, native GLP-2, from binding to the receptor and initiating a response. ku.dkresearchgate.net

| Peptide Variant | Receptor Binding Affinity (vs. GLP-2(1-33)) | Efficacy (cAMP accumulation) | Biological Role |

| GLP-2(1-33) (Native) | 100% | 100% | Full Agonist |

| GLP-2(3-33) | ~7.5% ku.dknih.gov | ~15% ku.dknih.gov | Weak Partial Agonist / Competitive Antagonist ku.dkresearchgate.net |

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that specifically cleaves peptides with a Proline or Alanine at the second position from the N-terminus. researchgate.netnih.gov Native hGLP-2 has an Alanine at position 2, making it a prime substrate for DPP-4. glucagon.comresearchgate.net The cleavage of GLP-2(1-33) by DPP-4 into GLP-2(3-33) is the primary mechanism of its inactivation in the body, leading to a short biological half-life. glucagon.comglucagon.com

The truncated form, GLP-2(3-33), is by its nature completely resistant to DPP-4 cleavage because the N-terminal dipeptide sequence that DPP-4 recognizes has already been removed. This inherent resistance is a key characteristic of this truncated peptide. Analogs designed to be resistant to DPP-4 often involve substituting the Alanine at position 2 with another amino acid, such as Glycine, to prevent this rapid degradation and prolong the peptide's activity. nih.govresearchgate.net

Analysis of Methionine-10 to Tyrosine (M10Y) Substitution

The "M10Y" in the compound's name indicates that the Methionine (Met) residue at position 10 of the peptide chain has been replaced with a Tyrosine (Tyr) residue.

The Methionine at position 10 is located at the beginning of the α-helical region of the GLP-2 peptide. researchgate.net Methionine is an amino acid that is particularly susceptible to oxidation, which can alter the peptide's structure and function, thereby limiting its stability and shelf-life as a therapeutic or research compound. nih.gov Replacing the oxidation-prone Methionine with a more stable amino acid is a common strategy in peptide drug design. google.com

Research has confirmed that the M10Y substitution is functionally conservative. researchgate.net Studies comparing the M10Y-substituted peptides to their wildtype counterparts showed that the fundamental signaling properties were preserved. Specifically, hGLP-2(1-33,M10Y) acted as a full agonist, similar to native GLP-2, while hGLP-2(3-33,M10Y) retained the characteristic weak partial agonist and antagonistic properties of GLP-2(3-33). researchgate.netresearchgate.netotago.ac.nz

Computational Modeling and Structural Predictions for hGLP-2(3-33,M10Y)

Computational modeling serves as a powerful tool to predict and analyze the structural and dynamic properties of peptides like hGLP-2(3-33,M10Y) and their interactions with their biological targets. These in silico methods provide insights at an atomic level, complementing experimental data to guide drug design and understand molecular mechanisms.

The three-dimensional structure and flexibility of a peptide are crucial for its biological function. In silico techniques such as molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamics of peptides. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time, revealing how peptides like those in the glucagon (B607659) family behave in a simulated physiological environment. researchgate.netscispace.com

For glucagon-like peptide-2 (GLP-2), MD simulations have been used to analyze structural changes by monitoring metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA). researchgate.net These analyses help in understanding the stability of the peptide's secondary structure, such as its α-helical content, which is a known feature of GLP-2. researchgate.netnih.gov The substitution of methionine at position 10 with tyrosine (M10Y) in hGLP-2(3-33,M10Y) was initially performed to allow for oxidative iodination for use in radioligand binding assays. nih.govguidetopharmacology.orgnih.gov Computational studies on this analog would focus on how this substitution, along with the N-terminal truncation, affects the peptide's conformational stability and flexibility compared to the native GLP-2(1-33) and its metabolite GLP-2(3-33). Such simulations can predict whether the M10Y modification introduces significant structural perturbations that could alter its interaction with the receptor.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to Peptide Structure |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated peptide and a reference structure (e.g., the initial structure). | Indicates the structural stability of the peptide over the simulation time. A stable RMSD suggests the peptide has reached an equilibrium conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual amino acid residue from its average position. | Highlights the flexible regions of the peptide. Higher RMSF values indicate greater mobility of specific residues. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the peptide's atoms from their common center of mass. | Provides insight into the overall compactness of the peptide's structure. Changes in Rg can indicate folding or unfolding events. |

| Secondary Structure Analysis | Algorithms like DSSP (Define Secondary Structure of Proteins) are used to identify α-helices, β-sheets, turns, and coils. | Tracks changes in the peptide's secondary structural elements, which are often critical for receptor binding and function. researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., hGLP-2(3-33,M10Y)) when bound to a second (the receptor, e.g., the GLP-2 receptor) to form a stable complex. researchgate.net These studies are essential for understanding the structural basis of ligand recognition and for predicting binding affinity.

Docking studies involving GLP-2 analogs and the GLP-2 receptor (GLP-2R) rely on high-resolution structures of the receptor, such as those obtained through cryo-electron microscopy (cryo-EM). nih.gov The GLP-2R is a class B G-protein-coupled receptor (GPCR) with a distinct binding pocket. nih.govnih.gov The N-terminus of GLP-2 is known to penetrate deep into the receptor core and is critical for receptor activation. nih.gov The naturally occurring metabolite GLP-2(3-33), which lacks the first two N-terminal amino acids, acts as a partial agonist or competitive antagonist. nih.govmedchemexpress.comglucagon.com

Computational docking of hGLP-2(3-33,M10Y) into the GLP-2R binding site would aim to:

Predict the Binding Pose: Determine the most likely three-dimensional arrangement of the peptide within the receptor's binding pocket.

Identify Key Interactions: Pinpoint specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide's amino acid residues and those of the receptor.

Rationalize Binding Affinity: Explain why the truncated form, GLP-2(3-33), has a lower binding affinity compared to the full-length GLP-2(1-33). nih.govmedchemexpress.com Docking can reveal the loss of crucial interactions due to the absence of the first two residues.

Assess the Impact of the M10Y Substitution: Evaluate how the tyrosine at position 10 interacts with the receptor environment compared to the original methionine. While position 10 is not considered a primary part of the binding interface, docking could reveal subtle effects on local conformation or solvent interactions. researchgate.net

The insights from these docking studies are crucial for structure-based drug design, enabling the rational development of new GLP-2R agonists or antagonists with improved pharmacological properties. nih.gov

Table 2: Comparative Binding Affinities for GLP-2 Receptor

| Compound | Binding Affinity (IC50 / KD) | Receptor | Comment | Source |

|---|---|---|---|---|

| hGLP-2(1-33) | IC50: 3.1 nM | hGLP-2R | Endogenous full agonist. | medchemexpress.com |

| hGLP-2(3-33) | IC50: 41 nM | hGLP-2R | Metabolite; partial agonist/antagonist with ~7.5% the binding affinity of the full peptide. | medchemexpress.com |

| [125I]-hGLP-2(3-33,M10Y) | KD: 40.6 nM | hGLP-2R | The M10Y analog maintains antagonistic properties and shows high-affinity binding, comparable to the native truncated form. | nih.govnih.gov |

Receptor Interactions and Molecular Pharmacology

Identification and Characterization of the GLP-2 Receptor (GLP-2R)

The human Glucagon-Like Peptide-2 Receptor (GLP-2R) is a member of the Class B G protein-coupled receptor (GPCR) superfamily, also known as the glucagon-secretin receptor family. glucagon.comnih.govgenecards.org It shares approximately 50% amino acid sequence identity with the glucagon-like peptide-1 (GLP-1) receptor. glucagon.com The gene encoding the human GLP-2R is located on chromosome 17p13.3. glucagon.comglucagon.com

Expression of the GLP-2R is highly localized, found predominantly within the gastrointestinal tract—including the stomach, small intestine, and colon—and in specific neurons of the central nervous system. glucagon.comgenecards.orgglucagon.comnih.gov While the precise cellular distribution has been a subject of some debate, studies have successfully identified GLP-2R expression in intestinal subepithelial myofibroblasts, enteric neurons, and enteroendocrine cells. nih.govguidetopharmacology.orgglucagon.comglucagon.com Upon activation, the GLP-2R primarily couples to the Gαs protein, stimulating the adenylyl cyclase signaling pathway. glucagon.comglucagon.com

Binding Kinetics and Affinity of hGLP-2(3-33,M10Y) to GLP-2R

The modification of hGLP-2(3-33) to create hGLP-2(3-33,M10Y) facilitates its use as a radiolabeled tracer, [¹²⁵I]-hGLP-2(3-33,M10Y), for studying receptor binding. nih.govguidetopharmacology.org This radioligand demonstrates a high affinity for the human GLP-2R. nih.govresearchgate.netnih.gov Research has determined its dissociation constant (KD) to be 40.6 nM. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Kinetic studies show that hGLP-2(3-33,M10Y) has faster association and dissociation rates (on- and off-rates) at the receptor compared to the full agonist analogue, [¹²⁵I]-hGLP-2(1-33,M10Y). nih.govresearchgate.netnih.gov

| Ligand | Receptor | Binding Parameter | Value |

| [¹²⁵I]-hGLP-2(3-33,M10Y) | hGLP-2R | KD | 40.6 nM nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |

Native human GLP-2(1-33) is rapidly metabolized in the body by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the first two amino acids to produce the metabolite hGLP-2(3-33). researchgate.netnih.govresearchgate.netmedchemexpress.com This naturally occurring metabolite, hGLP-2(3-33), functions as a weak partial agonist with competitive antagonistic properties at the GLP-2R. nih.govresearchgate.netmedchemexpress.comku.dk Its binding affinity is significantly lower than the full peptide, reported to be only 7.5% of that of GLP-2(1-33). medchemexpress.comku.dk

The M10Y substitution in hGLP-2(3-33,M10Y) does not alter its fundamental pharmacological profile; it retains the characteristic antagonistic properties of its parent compound, hGLP-2(3-33). nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net In contrast, the full agonist analogue, hGLP-2(1-33,M10Y), binds to the GLP-2R with a KD value of 59.3 nM. nih.govresearchgate.netnih.gov Studies on a series of N-terminally truncated GLP-2 peptides have shown that the affinity for the GLP-2R generally decreases as the peptide chain is shortened. researchgate.netresearchgate.net For instance, the affinity of hGLP-2(3-33) is 3.7-fold lower than that of the native hGLP-2(1-33). researchgate.net

| Compound | Receptor | Binding Parameter | Value (nM) | Fold-Change vs. hGLP-2(1-33) |

| hGLP-2(1-33) | hGLP-2R | IC50 | 3.1 medchemexpress.com | 1.0 |

| hGLP-2(3-33) | hGLP-2R | IC50 | 41 medchemexpress.com | ~13.2 |

| [¹²⁵I]-hGLP-2(1-33,M10Y) | hGLP-2R | KD | 59.3 nih.govresearchgate.netnih.gov | N/A |

| [¹²⁵I]-hGLP-2(3-33,M10Y) | hGLP-2R | KD | 40.6 nih.govresearchgate.netnih.gov | N/A |

The GLP-2R demonstrates a high degree of specificity for its endogenous ligand and related analogues. While hGLP-2(3-33,M10Y) is designed for the GLP-2R, it has been tested for cross-reactivity with the closely related GLP-1 receptor. nih.govresearchgate.netnih.gov These studies show that hGLP-2(3-33,M10Y) binds to the human GLP-1 receptor with low affinity, evidenced by a high inhibitory constant (Ki) of 330 nM. nih.govresearchgate.netnih.govresearchgate.net The corresponding full agonist, hGLP-2(1-33,M10Y), also shows low affinity for the GLP-1 receptor with a Ki of 130 nM. nih.govresearchgate.netnih.gov This data indicates a clear selectivity of these ligands for the GLP-2R over the GLP-1R. The N-terminal region of the GLP-2 peptide is a critical determinant of this receptor selectivity; progressive truncations of this region can lead to a loss of selectivity and an increase in off-target interactions with the GLP-1R. researchgate.net

Receptor Activation and Conformational Changes Induced by hGLP-2(3-33,M10Y)

As a weak partial agonist and competitive antagonist, hGLP-2(3-33,M10Y) has limited ability to induce the full conformational changes required for robust receptor activation. nih.govguidetopharmacology.org The binding of a full agonist like GLP-2 involves a "two-domain" binding model where the C-terminal end of the peptide first engages with the extracellular domain (ECD) of the receptor, followed by the insertion of the N-terminal end into the receptor's transmembrane (TMD) core. nih.gov This second step is crucial for triggering the large-scale conformational rearrangement of the transmembrane helices that leads to G-protein coupling and signaling. nih.govresearchgate.net

The truncation of the first two amino acids in hGLP-2(3-33,M10Y) significantly impairs this process, resulting in greatly reduced binding affinity and potency. nih.gov This suggests that the analogue is unable to efficiently promote the fully active receptor conformation, which is consistent with its classification as a weak partial agonist and antagonist. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by hGLP-2(3-33,M10Y)

The GLP-2R, a canonical Class B GPCR, primarily transduces its signal through the Gαs protein subunit. nih.govresearchgate.net The defining pharmacological characteristic of hGLP-2(3-33,M10Y) is its antagonistic nature, which it preserves from its parent molecule, GLP-2(3-33). nih.govresearchgate.netnih.gov As an antagonist, it occupies the receptor's binding site and competes with the endogenous full agonist, GLP-2(1-33), thereby inhibiting its ability to activate downstream signaling pathways. researchgate.net While it is termed a weak partial agonist, its primary role in experimental contexts is often as a competitive inhibitor.

The canonical signaling cascade for the GLP-2R involves the Gαs-mediated activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). glucagon.comglucagon.comglucagon.com In line with its role as a weak partial agonist, hGLP-2(3-33,M10Y) can stimulate a small amount of cAMP production on its own, but with very low efficacy. nih.govresearchgate.netnih.govresearchgate.net

Studies on its parent compound, hGLP-2(3-33), show that it stimulates cAMP accumulation with an efficacy that is only 11-15% of that achieved by the full agonist, hGLP-2(1-33). nih.govku.dk Furthermore, the potency of hGLP-2(3-33) is more than two orders of magnitude lower than that of the native peptide. ku.dk As an antagonist, hGLP-2(3-33) effectively inhibits the cAMP response induced by hGLP-2(1-33), causing a dose-dependent rightward shift in the agonist's dose-response curve. ku.dk Given that hGLP-2(3-33,M10Y) was designed to retain the pharmacological properties of hGLP-2(3-33), it functions similarly as a weak activator and a potent competitive inhibitor of the cAMP signaling pathway. nih.gov

| Compound | Action on cAMP Pathway | Efficacy (vs. hGLP-2(1-33)) | Potency (EC50) |

| hGLP-2(1-33) | Full Agonist | 100% | ~0.58 nM glucagon.com |

| hGLP-2(3-33) | Partial Agonist / Antagonist | 11-15% nih.govku.dk | >100-fold lower than hGLP-2(1-33) ku.dk |

| hGLP-2(3-33,M10Y) | Partial Agonist / Antagonist | Low Efficacy nih.gov | Nanomolar range nih.gov |

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways

The direct involvement of the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways in the action of the GLP-2 receptor and its antagonists like hGLP-2(3-33,M10Y) is not well-documented in current scientific literature. While the related glucagon-like peptide-1 (GLP-1) receptor has been shown to activate PLC and PKC, particularly at physiological concentrations, evidence for a similar mechanism for the GLP-2 receptor is less clear. nih.gov

Research into GLP-2R signaling has predominantly highlighted other pathways. For instance, studies using cells that endogenously express the GLP-2R suggest that phosphatidylinositol 3-kinase-γ (PI3Kγ) and subsequent Akt phosphorylation are key intracellular pathways activated by GLP-2. nih.gov One study indicated that GLP-2R activation leads to the stimulation of mTOR and ERK pathways downstream of Akt, without directly implicating PLC or PKC. nih.gov While some G protein-coupled receptors (GPCRs), such as GPR40, are known to couple to Gq proteins to activate PLC, a direct link between the GLP-2R and the Gq/PLC/PKC cascade has not been definitively established. researchgate.net

Extracellular Signal-Regulated Kinase (ERK) and Mitogen-Activated Protein Kinase (MAPK) Signaling

The GLP-2 receptor is known to activate the Extracellular Signal-Regulated Kinase (ERK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial for cell proliferation and survival. glucagon.comresearchgate.net GLP-2 has been shown to rapidly induce the phosphorylation of ERK1/2 in various cell types. nih.govnih.gov

The mechanisms for this activation are diverse and can be cell-type specific:

G-Protein Coupled Signaling: In HeLa cells expressing the GLP-2R, activation of the Ras/Raf/MAPK pathway occurs through coupling to Gi/Go proteins and is dependent on βγ-subunits, but independent of the canonical Gαs/cAMP/PKA pathway. glucagon.com The activation of ERK1/2 in this system is completely blocked by MEK inhibitors, confirming the pathway's dependence on MAPK kinase. glucagon.com

PI3K-Dependent Signaling: In enteric neurons, GLP-2 stimulates the ERK pathway downstream of PI3Kγ and Akt activation. nih.gov Similarly, in Caco-2 intestinal epithelial cells, GLP-2-stimulated proliferation is dependent on both the PI3K and MAPK pathways. glucagon.com

Inflammatory Modulation: In a different context, GLP-2 has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting ERK phosphorylation, demonstrating the pathway's complex, context-dependent role. nih.gov

As a competitive antagonist, hGLP-2(3-33,M10Y) is expected to block the GLP-2-induced activation of the ERK/MAPK pathway. By occupying the receptor without initiating the full downstream signaling cascade, it prevents the native ligand from activating these proliferative and survival signals. researchgate.netnih.gov

Receptor Desensitization and Internalization Mechanisms

The GLP-2 receptor exhibits unique mechanisms for desensitization and internalization that differ from classic models established for other G protein-coupled receptors. researchgate.netnih.gov Upon agonist binding, the GLP-2R undergoes rapid homologous desensitization and internalization. glucagon.comresearchgate.net

Key features of this process include:

Lipid Raft-Dependence: The GLP-2R is localized in lipid raft domains on the cell surface, and its internalization is dependent on these microdomains. researchgate.net The process can be blocked by agents that sequester or deplete cholesterol. researchgate.net

Clathrin- and Dynamin-Independence: Unlike many GPCRs, the internalization of the GLP-2R does not rely on the clathrin-coated pit pathway or the GTPase dynamin. glucagon.comresearchgate.net

Role of the C-Terminus and β-arrestin: The C-terminal tail of the GLP-2R modulates its association with β-arrestin-2. nih.gov However, this recruitment is not essential for agonist-induced desensitization or endocytosis. researchgate.netnih.gov Truncating the majority of the C-terminus does not prevent GLP-2-induced ERK1/2 activation or endocytosis. nih.gov This suggests a divergence from the typical β-arrestin-mediated desensitization and internalization pathway. nih.gov

Inhibition of receptor internalization has been shown to potentiate homologous desensitization of the GLP-2R, indicating a complex interplay between receptor trafficking and signaling attenuation. researchgate.net Following internalization into endosomes, the receptor is slowly recycled back to the cell surface. researchgate.net

The analog hGLP-2(3-33,M10Y) was developed as a tool to investigate these receptor dynamics. researchgate.netnih.gov Studies using the iodinated form, [¹²⁵I]‐hGLP‐2(3–33,M10Y), have confirmed its antagonistic properties and provided quantitative data on its interaction with the GLP-2R. researchgate.netnih.gov

| Radioligand | Binding Affinity (KD) | Properties | Reference |

|---|---|---|---|

| [¹²⁵I]‐hGLP‐2(1–33,M10Y) | 59.3 nM | Full Agonist | researchgate.netnih.gov |

| [¹²⁵I]‐hGLP‐2(3–33,M10Y) | 40.6 nM | Weak Partial Agonist / Antagonist | researchgate.netnih.gov |

Research on the agonist version, hGLP-2(1-33,M10Y), revealed that it prompted lower β-arrestin recruitment compared to the native hGLP-2(1-33), further supporting the idea that the GLP-2R can signal through pathways that are independent of or only partially dependent on β-arrestin. researchgate.netnih.gov The development of such biased agonists, which favor G-protein coupling over β-arrestin recruitment and receptor desensitization, is an active area of research. nih.gov

Cellular and Organ Level Biological Activities Pre Clinical Research

In Vitro Studies on Intestinal Epithelial Cell Proliferation and Differentiation

In vitro research illuminates the direct effects of hGLP-2(3-33,M10Y) at the cellular level by demonstrating its ability to counteract the growth-promoting signals of GLP-2 on intestinal epithelial cells.

The primary role of GLP-2 is to stimulate intestinal epithelial proliferation and inhibit apoptosis, thereby promoting the growth and survival of enterocytes. glucagon.com The antagonist hGLP-2(3-33) works by competing with GLP-2 for binding to its receptor. In cell-based assays, increasing concentrations of GLP-2(3-33) cause a rightward shift in the dose-response curve of GLP-2(1-33), demonstrating competitive antagonism. nih.gov Studies using the parent antagonist, GLP-2(3-33), have shown that it can attenuate the proliferative effects induced by the full GLP-2 agonist in cell experiments. glucagon.com Consequently, hGLP-2(3-33,M10Y) is understood to function by blocking the intracellular signaling pathways, such as cAMP production, that are normally initiated by GLP-2 binding and are responsible for enhancing enterocyte proliferation and survival. nih.govnih.gov

Table 1: In Vitro Receptor Interaction of GLP-2 Analogs

| Compound | Primary Activity | Receptor Interaction Profile | Effect on cAMP Production |

|---|---|---|---|

| hGLP-2(1-33) (Native GLP-2) | Full Agonist | Stimulates proliferation and inhibits apoptosis. | Potent stimulation. |

| hGLP-2(3-33) | Partial Agonist / Antagonist | Competitively blocks the effects of hGLP-2(1-33). | Weak stimulation (approx. 15% efficacy of GLP-2(1-33)). nih.gov |

| hGLP-2(3-33,M10Y) | Partial Agonist / Antagonist | Maintains the antagonistic properties of hGLP-2(3-33). nih.govresearchgate.net | Low efficacy activation, similar to hGLP-2(3-33). nih.gov |

While direct in vitro studies on hGLP-2(3-33,M10Y) focusing specifically on goblet and Paneth cells are limited, its mechanism of action allows for clear inferences. GLP-2 is known to have protective and regenerative effects on intestinal stem cells and Paneth cells. nih.gov It promotes the health and function of these secretory cells, which are crucial for maintaining the intestinal mucosal barrier and innate immunity. frontiersin.org By blocking the GLP-2 receptor, hGLP-2(3-33,M10Y) would be expected to antagonize these supportive functions. This antagonism could lead to a reduction in the protective signals that maintain Paneth cell integrity and antimicrobial peptide production, thereby modulating their function.

GLP-2 plays a significant role in enhancing the intestinal epithelial barrier. It achieves this by affecting both the paracellular pathway (tight junctions between cells) and the transcellular pathway. nih.govglucagon.com As a competitive antagonist, hGLP-2(3-33,M10Y) would counteract these barrier-enhancing effects. By blocking the GLP-2 receptor, it would inhibit the signaling that leads to the strengthening of tight junctions and the reduction of epithelial permeability. This would negate the protective effects of endogenous GLP-2 on the intestinal barrier in cell models.

Investigations in Pre-clinical Animal Models of Intestinal Homeostasis

Animal models provide a systemic context for the antagonistic actions of hGLP-2(3-33,M10Y), demonstrating its impact on the complex interplay of cells and tissues that maintain intestinal homeostasis.

In animal models, administration of GLP-2 agonists leads to significant intestinal growth, characterized by increased intestinal weight, villus height, and crypt depth. frontiersin.orgnih.gov The use of the antagonist GLP-2(3-33) has been shown to produce the opposite effect by blocking the actions of endogenous GLP-2. In mice, GLP-2(3-33) administration reduced the adaptive mucosal regrowth following fasting and re-feeding by affecting crypt cell proliferation and apoptosis. glucagon.com Another study in a mouse model of inflammation-associated colon cancer found that hGLP-2(3-33) markedly reduced the numbers of specific intestinal stem cells. nih.gov Co-administration of GLP-2(3-33) with a GLP-2 agonist resulted in a smaller intestinal growth response than that observed with the agonist alone, confirming its antagonistic effect in vivo. nih.gov These findings indicate that hGLP-2(3-33,M10Y), by virtue of its identical antagonistic properties, would blunt the trophic effects of GLP-2, leading to reduced mucosal growth and alterations in the crypt-villus architecture.

Table 2: Effects of GLP-2 Receptor Modulation on Intestinal Morphology in Animal Models

| Treatment Group | Observed Effect on Intestinal Growth | Mechanism | Relevant Finding |

|---|---|---|---|

| GLP-2 Agonist | Increase in small intestinal weight, villus height, and crypt depth. frontiersin.org | Stimulation of crypt cell proliferation and inhibition of apoptosis. | Promotes mucosal growth and adaptation. nih.gov |

| GLP-2(3-33) (Antagonist) | Reduction in adaptive mucosal growth. glucagon.com | Blocks endogenous GLP-2 action on crypt cells. | Reduces intestinal stem cell populations. nih.gov |

| GLP-2 Agonist + GLP-2(3-33) | Blunted growth response compared to agonist alone. nih.gov | Competitive antagonism at the GLP-2 receptor. | Demonstrates in vivo antagonistic activity. nih.gov |

Modulation of Intestinal Barrier Integrity

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful luminal contents into the circulation. Glucagon-like peptide-2 (GLP-2) plays a significant role in maintaining this barrier. rjdnmd.orgmdpi.com Preclinical studies have shown that GLP-2 enhances the intestinal barrier by promoting the expression of key tight junction proteins, which seal the space between epithelial cells. researchgate.net These proteins include occludin, claudin-1, and zonula occludens-1 (ZO-1). nih.gov Research using a piglet jejunum cell model demonstrated that GLP-2 not only increased the expression of these proteins in normal cells but also counteracted the decrease caused by lipopolysaccharide (LPS)-induced stress. nih.gov

The compound hGLP-2(3-33,M10Y) is an analog of GLP-2(3-33), which acts as a competitive antagonist at the GLP-2 receptor (GLP-2R). researchgate.netnih.gov The substitution of methionine at position 10 with tyrosine was performed to enable radioiodination for research purposes, with the molecule retaining the antagonistic properties of GLP-2(3-33). nih.govguidetopharmacology.org As an antagonist, hGLP-2(3-33,M10Y) is expected to block the beneficial effects of endogenous GLP-2 on the intestinal barrier. By inhibiting GLP-2R signaling, it would likely prevent the upregulation of tight junction proteins, potentially leading to increased intestinal permeability. This antagonistic action was demonstrated in a study where the GLP-2R antagonist GLP-2(3-33) was shown to reduce the S-phase entry of intestinal stem cells, which are critical for epithelial maintenance and repair. nih.gov

| Molecule | Mechanism of Action | Effect on Tight Junction Proteins (e.g., Occludin, Claudin-1, ZO-1) | Overall Impact on Intestinal Barrier Integrity |

|---|---|---|---|

| GLP-2 (Agonist) | Activates GLP-2 Receptor | Increases expression nih.gov | Strengthens barrier, decreases permeability mdpi.comfrontiersin.org |

| hGLP-2(3-33,M10Y) (Antagonist) | Blocks GLP-2 Receptor researchgate.netnih.gov | Expected to prevent the increase in expression | Expected to antagonize the barrier-protective effects of GLP-2 |

Role in Intestinal Inflammation and Repair Mechanisms (Pre-clinical Models)

GLP-2 has demonstrated significant anti-inflammatory properties in various preclinical models of colitis. glucagon.com In murine models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, GLP-2 administration has been shown to attenuate weight loss and reduce multiple histological parameters of intestinal injury. glucagon.comfrontiersin.org The anti-inflammatory actions of GLP-2 appear to be independent of interleukin-10 (IL-10) but may involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT3. frontiersin.org GLP-2 can reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing levels of the anti-inflammatory cytokine IL-10. frontiersin.org

As a GLP-2R antagonist, hGLP-2(3-33,M10Y) would be predicted to counteract these protective, anti-inflammatory effects. By blocking the GLP-2 receptor, it would inhibit the downstream signaling that leads to the suppression of inflammatory cytokines. This could potentially result in an exacerbation of intestinal inflammation in experimental colitis models.

| Experimental Model | Key Findings with GLP-2 Agonists | Predicted Effect of hGLP-2(3-33,M10Y) (Antagonist) |

|---|---|---|

| DSS-induced colitis in mice | Reduces weight loss, colonic injury, and inflammatory cytokine production (TNF-α, IL-1, IL-7) glucagon.comd-nb.info | Blockade of GLP-2R would likely prevent the reduction in colitis severity. |

| IL-10 deficient mouse model | Ameliorates disease activity, suggesting IL-10 independent anti-inflammatory action glucagon.comfrontiersin.org | Would likely inhibit the IL-10 independent anti-inflammatory pathways activated by GLP-2. |

| TNBS-induced colitis in rats | Reduces the severity of colitis glucagon.com | Expected to reverse the therapeutic effects of endogenous GLP-2. |

Conversely, the GLP-2R antagonist GLP-2(3-33) was shown in the same study to reduce the proportion of intestinal stem cells entering the S-phase of the cell cycle. nih.gov This finding suggests that by blocking the GLP-2 receptor, hGLP-2(3-33,M10Y) would directly inhibit the proliferation of the stem cells responsible for epithelial renewal. This action would impair the process of mucosal healing and regeneration, counteracting the restorative effects of endogenous GLP-2.

Effects on Other Organ Systems (Pre-clinical Exploration)

The role of GLP-2 signaling in glucose metabolism is complex, with preclinical studies yielding different results depending on the model. One study investigating the effects of the GLP-2R antagonist GLP-2(3-33) in mice fed a high-fat diet (HFD) found that blocking the GLP-2 receptor worsened metabolic dysregulation. nih.gov In these HFD-fed mice, chronic treatment with GLP-2(3-33) significantly increased glucose intolerance, raised fasting and glucose-induced insulin (B600854) levels, and reduced insulin sensitivity, leading to insulin resistance. nih.govrndsystems.com This suggests that endogenous GLP-2 may act as a protective factor against the metabolic disturbances that occur with a high-fat diet. nih.gov

However, studies on isolated human pancreatic islets have presented a different perspective. In one experiment, activation of the GLP-2R with the agonist teduglutide did not affect glucose-stimulated insulin secretion or insulin content. frontiersin.orgnih.gov In this model, the antagonist GLP-2(3-33) was used to demonstrate that the anti-inflammatory effects of the agonist on islet macrophages were indeed GLP-2R dependent. Teduglutide dampened LPS-induced expression of inflammatory cytokines (IL-1β and IL-10) by islet macrophages, and this effect was abolished by the co-administration of GLP-2(3-33). frontiersin.orgnih.gov These findings suggest that while GLP-2 signaling may not directly regulate β-cell function, it plays a role in modulating intra-islet inflammation. frontiersin.org

| Preclinical Model | Compound Used | Key Findings | Reference |

|---|---|---|---|

| High-Fat Diet (HFD) fed mice | GLP-2(3-33) (Antagonist) | Worsened glucose intolerance, increased insulin levels, and induced insulin resistance. | nih.gov |

| Isolated human pancreatic islets | GLP-2(3-33) (Antagonist) | Abolished the anti-inflammatory effects of a GLP-2R agonist on islet macrophages; no direct effect on insulin secretion was noted for the agonist or antagonist. | frontiersin.orgnih.gov |

GLP-2 is recognized as a component of the "gut-bone" axis, influencing bone homeostasis. frontiersin.orgfrontiersin.org Preclinical and clinical research indicates that GLP-2 primarily acts to inhibit bone resorption, the process by which osteoclasts break down bone tissue. frontiersin.orgfrontiersin.org This anti-resorptive effect leads to an increase in bone mineral density (BMD). frontiersin.org The precise mechanism is not fully elucidated, and it is debated whether GLP-2 acts directly on bone cells. frontiersin.org GLP-2 receptors have not been consistently identified in human osteoclasts, leading to the hypothesis that its effects may be indirect, possibly mediated through the regulation of other hormones like the parathyroid hormone (PTH). frontiersin.orgmedicalindependent.ie

As a GLP-2R antagonist, hGLP-2(3-33,M10Y) would be expected to block the anti-resorptive effects of GLP-2. By inhibiting the GLP-2R, it would interfere with the signaling cascade that leads to the suppression of osteoclast activity. Consequently, the use of a GLP-2R antagonist could potentially lead to increased bone resorption and a subsequent decrease in bone density, although direct preclinical evidence for this specific effect is still emerging.

Central Nervous System Interactions (if relevant to GLP-2)

While direct preclinical studies focusing on the interactions of hGLP-2(3-33,M10Y) within the central nervous system (CNS) are not extensively detailed in published research, the relevance of its target, the glucagon-like peptide-2 receptor (GLP-2R), in the CNS provides a basis for its potential utility in neuroscience research.

GLP-2 and its receptor are known to be present in the brain. The GLP-2R has been identified in various regions of the rodent brain, including the hypothalamus, brainstem, cerebellum, amygdala, hippocampus, and cerebral cortex glucagon.comnih.gov. This distribution suggests a role for GLP-2 signaling in various central processes.

Preclinical research highlights that the CNS GLP-2R is involved in the regulation of energy balance and glucose homeostasis nih.gov. Specifically, activation of GLP-2R in certain neurons, such as POMC neurons, is essential for suppressing feeding behavior and gastrointestinal motility nih.gov. Intracerebroventricular administration of GLP-2 has been shown to inhibit food intake in mice nih.gov. Given that hGLP-2(3-33,M10Y) acts as a competitive antagonist at the GLP-2R, it represents a valuable pharmacological tool. Its ability to block the receptor could be utilized in preclinical models to investigate the physiological and behavioral consequences of inhibiting central GLP-2 signaling pathways. Such studies would be instrumental in further elucidating the specific roles of the GLP-2 system in the brain.

Pre Clinical Pharmacological and Disposition Studies

Absorption and Distribution Characteristics in Animal Models

The tissue distribution of GLP-2 and its analogs has been investigated to understand their sites of action. The substitution of methionine with tyrosine in hGLP-2(3-33,M10Y) allows for oxidative iodination, creating radiolabeled versions such as [¹²⁵I]-hGLP-2(3-33,M10Y), which are invaluable tools for such studies. researchgate.netnih.gov

Autoradiography studies in wildtype mice using [¹²⁵I]-hGLP-2(1-33,M10Y) and [¹²⁵I]-hGLP-2(3-33,M10Y) have provided insights into the specific binding sites. These studies revealed strong and specific labeling of subepithelial myofibroblasts in the gastrointestinal tract. nih.govresearchgate.net This was confirmed through immunohistochemistry with a GLP-2 receptor-specific antibody. nih.gov

Earlier studies with radiolabeled GLP-2(1-33) in rats also demonstrated that the major part of the injected peptide was distributed to the kidneys, liver, and the gastrointestinal tract. nih.gov Within the small intestine, a high density of the radiolabel was found in the epithelium, particularly in the luminal part of the villus. nih.gov The binding in the small intestine was shown to be receptor-specific and could be displaced by both non-radiolabeled GLP-2(1-33) and its metabolite, GLP-2(3-33). nih.gov

Interactive Data Table: Tissue Distribution of Radiolabeled GLP-2 Analogs in Animal Models

| Compound | Animal Model | Key Tissues of Accumulation/Binding | Method | Reference |

| [¹²⁵I]-hGLP-2(3-33,M10Y) | Wildtype Mice | Subepithelial myofibroblasts | Autoradiography | nih.govresearchgate.net |

| [¹²⁵I]-hGLP-2(1-33) | Rats | Kidneys, Liver, Gastrointestinal tract (epithelium) | Autoradiography | nih.gov |

The ability of GLP-2 and its metabolites to cross the blood-brain barrier (BBB) is not as extensively studied as that of its sister peptide, GLP-1. For GLP-1 and its analogs, there is evidence suggesting they can cross the BBB, potentially through both passive diffusion and active transport mechanisms. nih.govresearchgate.netresearchgate.net This is significant for the central nervous system effects of GLP-1-based therapies. nih.gov

Currently, there is a lack of direct evidence from preclinical studies to confirm whether hGLP-2, hGLP-2(3-33), or the hGLP-2(3-33,M10Y) analog can cross the blood-brain barrier. The actions of GLP-2 are predominantly localized to the gastrointestinal tract, where its receptor is highly expressed. glucagon.com

Metabolism and Biotransformation Pathways in Animal Models

The metabolism of the parent peptide, hGLP-2, is well-characterized in animal models and humans. The primary enzymatic degradation pathway involves the cleavage of the N-terminal His-Ala dipeptide by dipeptidyl peptidase-IV (DPP-4). nih.govresearchgate.net This rapid inactivation results in the formation of the major metabolite, hGLP-2(3-33). nih.govku.dk Studies in rats have shown that GLP-2(1-33) is degraded to GLP-2(3-33) after incubation with rat serum, a process that is absent in serum from DPP-IV-deficient rats. ku.dk

The hGLP-2(3-33,M10Y) compound is a modified version of this primary metabolite. As hGLP-2(3-33) is already the product of DPP-4-mediated cleavage, it is resistant to further degradation by this enzyme. However, as a peptide, it is expected to be susceptible to further breakdown by other peptidases in the circulation and tissues, leading to smaller, inactive peptide fragments and amino acids, although specific enzymes and cleavage sites for hGLP-2(3-33) have not been extensively detailed.

The primary and most well-characterized metabolite of hGLP-2 is hGLP-2(3-33). nih.gov High-performance liquid chromatography (HPLC) analysis of plasma following hGLP-2 administration has confirmed hGLP-2(3-33) as the only identifiable degradation product in several studies. nih.gov

The compound of focus, hGLP-2(3-33,M10Y), is itself a synthetic analog of this natural metabolite. researchgate.net Preclinical studies have not focused on identifying further metabolites of hGLP-2(3-33,M10Y). It is presumed that its biotransformation would follow general peptide degradation pathways.

Interactive Data Table: Key Peptides in the GLP-2 Metabolic Pathway

| Parent Compound | Primary Enzyme | Key Metabolite | Functional Activity of Metabolite | Reference |

| hGLP-2(1-33) | Dipeptidyl Peptidase-IV (DPP-4) | hGLP-2(3-33) | Partial agonist/antagonist at the GLP-2 receptor | researchgate.netnih.govku.dknih.gov |

| hGLP-2(3-33) | Not applicable (already a metabolite) | hGLP-2(3-33,M10Y) (synthetic analog) | Maintains antagonistic properties of hGLP-2(3-33) | researchgate.netnih.gov |

Elimination and Excretion Routes in Animal Models

The elimination of GLP-2 and its metabolites is understood to occur primarily through renal clearance. glucagon.com Studies investigating the distribution of radiolabeled GLP-2(1-33) in rats showed significant accumulation in the kidneys, which supports the role of renal excretion. nih.gov The liver is also a site of accumulation, suggesting it may play a role in the clearance of these peptides. nih.gov

The elimination half-life of intact GLP-2 is short, approximately 7.2 minutes in humans, while its metabolite, GLP-2(3-33), has a longer half-life of around 27.4 minutes. nih.govresearchgate.net Specific pharmacokinetic studies detailing the clearance rates and excretion routes (e.g., urinary vs. fecal) for hGLP-2(3-33,M10Y) in animal models have not been reported. However, it is reasonable to infer that as a peptide of similar size to its parent compounds, it would likely follow similar elimination pathways, with renal filtration being a major route.

Renal Clearance Mechanisms

The kidneys are a primary route of elimination for glucagon-like peptide-2 (GLP-2) and its analogues. oup.com The process of renal clearance for peptides like hGLP-2(3-33,M10Y) is understood to involve glomerular filtration. Strategies to prolong the half-life of GLP-2 agonists have included increasing their molecular size to reduce the rate of renal filtration. researchgate.net

A study on the long-acting GLP-2 analog glepaglutide in subjects with varying degrees of renal impairment showed no clinically relevant difference in its pharmacokinetics compared to subjects with normal renal function. nih.gov However, it is important to note that glepaglutide has been modified to have a long half-life, and these findings may not be directly applicable to the shorter-acting hGLP-2(3-33,M10Y). nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Pre-clinical Models

The relationship between the concentration of hGLP-2(3-33,M10Y) in the body and its pharmacological effects has been characterized in pre-clinical settings, primarily focusing on its antagonistic properties at the GLP-2 receptor.

Correlation of Exposure with Biological Response

Pre-clinical research has established that hGLP-2(3-33,M10Y) functions as a partial agonist with competitive antagonistic properties at the GLP-2 receptor. researchgate.netnih.gov This means that while it can weakly activate the receptor, its primary effect in the presence of the full agonist, GLP-2(1-33), is to block the agonist's action.

A key in vivo study in mice demonstrated a direct correlation between exposure to a GLP-2 antagonist and a diminished biological response. In this study, the co-administration of GLP-2(3-33) with the intestinotrophic agent GLP-2(1-33) resulted in a significantly smaller intestinal growth response compared to that observed with GLP-2(1-33) alone. ku.dk This finding supports a competitive antagonism model where the binding of the antagonist to the GLP-2 receptor prevents the full agonist from exerting its growth-promoting effects.

In vitro studies have further quantified the interaction of hGLP-2(3-33,M10Y) with the GLP-2 receptor. These studies have determined its binding affinity and its efficacy in stimulating intracellular signaling pathways, such as cyclic AMP (cAMP) production. nih.gov The M10Y modification was introduced to enable oxidative iodination for radiolabeling, creating a valuable tool for studying GLP-2 receptor pharmacology, and it has been shown that hGLP-2(3-33,M10Y) maintains the antagonistic properties of the parent GLP-2(3-33) molecule. researchgate.netnih.gov

Table 1: In Vitro Activity of hGLP-2 Analogues at the GLP-2 Receptor

| Compound | Binding Affinity (IC50) | Efficacy (cAMP accumulation) |

|---|---|---|

| GLP-2(1-33) | 3.1 nM | Full agonist |

| GLP-2(3-33) | 41 nM (7.5% of GLP-2(1-33)) | Partial agonist (~15% of GLP-2(1-33)) |

| hGLP-2(3-33,M10Y) | Not explicitly stated, but maintains antagonistic properties of GLP-2(3-33) | Weak partial agonist |

Data compiled from multiple sources. ku.dkmedchemexpress.com

Sustained Action Profile of hGLP-2(3-33,M10Y)

The duration of the pharmacological effect of hGLP-2(3-33,M10Y) has not been a primary focus of published pre-clinical studies. However, insights can be drawn from the pharmacokinetics of its parent compound, GLP-2(3-33).

Native GLP-2(1-33) is rapidly cleared from the circulation, with a half-life of approximately 7 minutes in humans. oup.com Its degradation product, GLP-2(3-33), exhibits a longer half-life of around 27 minutes. researchgate.net This suggests that the antagonistic effect of GLP-2(3-33) and, by extension, hGLP-2(3-33,M10Y), may persist in the circulation for a longer duration than the active GLP-2(1-33) peptide.

It is important to differentiate the sustained action of an antagonist from that of long-acting agonists. While long-acting GLP-2 agonists are designed to provide continuous stimulation of the GLP-2 receptor for therapeutic benefit, the duration of action for an antagonist like hGLP-2(3-33,M10Y) would be relevant to its ability to block endogenous or exogenous GLP-2 activity over a specific timeframe. Further pre-clinical studies would be necessary to fully characterize the onset, duration, and offset of the antagonistic effects of hGLP-2(3-33,M10Y) in vivo.

Table 2: Half-life of GLP-2 and its Metabolite

| Compound | Approximate Half-life |

|---|---|

| GLP-2(1-33) | ~7 minutes |

| GLP-2(3-33) | ~27 minutes |

Data from human studies. researchgate.netoup.com

Advanced Research Methodologies and Analytical Approaches for Hglp 2 3 33,m10y

Peptide Synthesis and Purification Techniques

The generation of hGLP-2(3-33,M10Y) is a multi-step process that begins with its chemical synthesis, followed by rigorous purification to isolate the target peptide from a complex mixture of by-products.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of hGLP-2(3-33,M10Y) and other GLP-2 analogs. researchgate.netwipo.int This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. google.comuci.edu The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids is a common strategy. google.comuci.edu

The synthesis process generally involves the following stages:

Resin Selection: The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For peptides with a C-terminal amide, a Rink amide resin is often employed. uci.edu

Amino Acid Coupling: Each amino acid, with its side chain protected, is activated and coupled to the deprotected N-terminus of the growing peptide chain on the resin. uci.edu

Deprotection: The Fmoc group is removed from the newly added amino acid to allow for the next coupling reaction. google.com

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). google.com

The substitution of methionine at position 10 with tyrosine (M10Y) is a key modification in hGLP-2(3-33,M10Y), which is incorporated during the SPPS process. nih.govguidetopharmacology.org This substitution is designed to enable oxidative iodination for radiolabeling purposes, creating a valuable tool for receptor binding studies. nih.govnih.gov

Table 1: Key Parameters in Solid-Phase Peptide Synthesis of hGLP-2(3-33,M10Y)

| Parameter | Description | Typical Reagents/Conditions |

| Solid Support | Insoluble polymer resin for peptide assembly. | Rink Amide Resin (for C-terminal amide) |

| Nα-Protection Strategy | Temporary protection of the amino group of the incoming amino acid. | Fmoc (Fluorenylmethyloxycarbonyl) |

| Deprotection Reagent | Reagent to remove the Fmoc group. | 20% Piperidine in DMF |

| Coupling Reagents | Reagents to activate the carboxyl group of the amino acid for peptide bond formation. | HBTU, HATU, TBTU with a tertiary base like DIPEA |

| Side-Chain Protection | Protection of reactive amino acid side chains. | Acid-labile groups (e.g., t-Butyl for Asp, Glu, Tyr; Trityl for Asn, Gln) |

| Cleavage Cocktail | Reagent mixture to cleave the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |

Following synthesis and cleavage from the resin, the crude peptide mixture contains the target compound along with various impurities such as deletion sequences, truncated peptides, and products of side reactions. google.com High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard and essential technique for the purification of hGLP-2(3-33,M10Y). researchgate.netglucagon.com

RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). glucagon.com The peptides are eluted by a gradient of increasing organic solvent concentration.

The identity of the purified peptide fractions corresponding to hGLP-2(3-33) and its analogs can be confirmed by mass spectrometry and amino acid analysis. glucagon.com

Table 2: Typical RP-HPLC Parameters for GLP-2 Analog Purification

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where separation occurs. | C8 or C18 bonded silica (B1680970), various particle and pore sizes. |

| Mobile Phase A | The aqueous component of the eluent. | 0.1% Trifluoroacetic acid (TFA) in water. |

| Mobile Phase B | The organic component of the eluent. | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |

| Elution | The process of passing the mobile phase through the column. | Linear gradient of increasing Mobile Phase B concentration. |

| Detection | Method to monitor the eluting peptides. | UV absorbance at 214 nm and 280 nm. |

Structural Elucidation Techniques

A comprehensive understanding of the three-dimensional structure of hGLP-2(3-33,M10Y) is vital for elucidating its mechanism of action as a receptor antagonist. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.netmdpi.com For GLP-2 and its analogs, NMR studies have revealed important structural features. researchgate.net It has been shown that GLP-2 adopts an α-helical conformation in the central part of the peptide. researchgate.net The substitution of methionine at position 10 with tyrosine is not expected to be part of the direct binding interface with the receptor, as this residue is located at the beginning of the α-helical region. researchgate.net

Mass Spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides like hGLP-2(3-33,M10Y). It is used to confirm the molecular weight of the purified peptide, thereby verifying its identity and sequence. glucagon.comnih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition. Additionally, MS is used to assess the purity of the final product. glucagon.com In studies of GLP-2 metabolism, HPLC coupled with mass spectrometry has been used to identify cleavage products like GLP-2(3-33). glucagon.com

Table 3: Mass Spectrometry Data for hGLP-2(3-33)

| Parameter | Value | Reference |

| Molecular Weight | 3557.89 Da | medchemexpress.com |

| Molecular Formula | C156H242N40O53S | medchemexpress.com |

Note: The molecular weight and formula for hGLP-2(3-33,M10Y) would be slightly different due to the substitution of Methionine (C5H11NO2S) with Tyrosine (C9H11NO3).

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. mdpi.comresearchgate.net The CD spectrum of a peptide in the far-UV region (190-250 nm) provides characteristic signals for different secondary structural elements such as α-helices, β-sheets, and random coils. mdpi.com

Studies on GLP-2 analogs have utilized CD spectroscopy to assess their helical content. researchgate.netglucagon.com For instance, it has been demonstrated that the enhanced activity of some GLP-2 analogs is independent of their α-helical content. researchgate.net In other cases, analogs with higher helical content have been observed. researchgate.net This technique is valuable for comparing the conformational properties of hGLP-2(3-33,M10Y) to the native GLP-2 and other analogs, providing insights into how structural changes influence receptor binding and antagonism.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and specificity of hGLP-2(3-33,M10Y) for the GLP-2R. These assays quantify the interaction between the ligand and the receptor, providing critical data on binding strength and kinetics.

Radioligand binding assays are a cornerstone for studying the hGLP-2(3-33,M10Y) peptide, particularly because the M10Y substitution was specifically introduced to enable stable oxidative iodination. nih.govotago.ac.nz This results in the creation of [¹²⁵I]-hGLP-2(3-33,M10Y), a high-affinity radioligand used to probe the GLP-2R. nih.govresearchgate.net

In these assays, membranes from cells engineered to express the human GLP-2 receptor (hGLP-2R), such as HEK-293 or COS-7 cells, are incubated with the radiolabeled peptide. nih.govnih.govresearchgate.net The amount of radioligand bound to the receptors is measured, typically using a scintillation counter. nih.gov

Competition Binding Assays: These are the most common format. They involve incubating the receptor preparation with a fixed concentration of [¹²⁵I]-hGLP-2(3-33,M10Y) and varying concentrations of an unlabeled competitor ligand (e.g., unlabeled hGLP-2(3-33,M10Y), hGLP-2(1-33), or hGLP-2(3-33)). By measuring the displacement of the radioligand, the binding affinity (Ki or IC50) of the unlabeled ligand can be determined. nih.govresearchgate.net Studies have demonstrated that hGLP-2(3-33,M10Y) maintains the antagonistic properties of the parent peptide, hGLP-2(3-33). nih.govotago.ac.nzresearchgate.net

Saturation Binding Assays: These assays use increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd), a direct measure of receptor affinity, and the maximum receptor density (Bmax). nih.gov Research has established a high-affinity interaction for [¹²⁵I]-hGLP-2(3-33,M10Y) with the hGLP-2R, reporting a Kd value of 40.6 nM. nih.govotago.ac.nznih.gov This radiolabeled antagonist exhibits faster association and dissociation rates compared to its full agonist counterpart, [¹²⁵I]-hGLP-2(1-33,M10Y). nih.govnih.gov

| Ligand | Assay Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| [¹²⁵I]-hGLP-2(3-33,M10Y) | Saturation Binding | Kd | 40.6 | nih.govotago.ac.nznih.gov |

| hGLP-2(3-33) | Competition Binding | Ki | 41 | medchemexpress.com |

| hGLP-2(1-33) | Competition Binding | Ki | 3.1 | medchemexpress.com |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In the context of GPCRs like the GLP-2R, SPR can provide detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

For an SPR experiment involving hGLP-2(3-33,M10Y), purified GLP-2 receptors would be immobilized on a sensor chip surface. The ligand, hGLP-2(3-33,M10Y), is then flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass change, is monitored in real-time. This allows for the direct observation of the binding and dissociation phases of the interaction.

While specific SPR studies focusing exclusively on hGLP-2(3-33,M10Y) are not prominently detailed in the available literature, this methodology is a powerful tool for characterizing GPCR-ligand interactions. nih.govresearchgate.net The kinetic parameters (on- and off-rates) for hGLP-2(3-33,M10Y) have been determined using radioligand binding assays, which showed faster kinetics compared to the agonist version. nih.govnih.gov SPR would serve as a complementary or alternative method to validate these findings and provide a more detailed, real-time analysis of the binding event.

BRET and FRET are powerful, proximity-based assays used to study molecular interactions in live cells. These techniques measure the non-radiative transfer of energy from a donor fluorophore (or bioluminescent protein) to an acceptor fluorophore when they are in close proximity (typically <10 nm).

BRET Assays: This method is frequently used to study the interaction of GPCRs with intracellular signaling partners, such as β-arrestins. researchgate.netresearchgate.net To study hGLP-2(3-33,M10Y), one could use a cell line co-expressing the GLP-2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP). Upon ligand binding and subsequent receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into proximity and generating a BRET signal.

Studies have utilized BRET to measure β-arrestin 1 and 2 recruitment stimulated by hGLP-2(3-33,M10Y) at the hGLP-2 receptor. researchgate.net These assays confirm that, like its parent compound, hGLP-2(3-33,M10Y) can induce β-arrestin recruitment, which is a hallmark of its partial agonist activity. researchgate.net

FRET Assays: FRET operates on a similar principle to BRET but uses a light source to excite a donor fluorophore (e.g., cyan fluorescent protein, CFP) instead of a bioluminescent substrate. It can be used for similar applications, including receptor dimerization, ligand binding, and conformational changes in the receptor upon ligand binding.

Cell-Based Functional Assays

While binding assays confirm physical interaction, cell-based functional assays are essential to determine the biological consequence of this binding—whether hGLP-2(3-33,M10Y) acts as an agonist, antagonist, or inverse agonist. These assays measure downstream signaling events following receptor activation.

Reporter gene assays are a common method to quantify receptor activation by measuring the transcriptional activity of a specific signaling pathway. glucagon.comguidetopharmacology.org The GLP-2R primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). researchgate.netnih.gov

In this assay, cells expressing the GLP-2R are also transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP Response Element (CRE). glucagon.comguidetopharmacology.org When hGLP-2(3-33,M10Y) binds to the receptor and activates the cAMP pathway, the resulting increase in cAMP leads to the activation of transcription factors that bind to the CRE and drive the expression of the reporter gene. The amount of light produced (luciferase) or color change (β-galactosidase) is proportional to the level of receptor activation.

These assays have been used to confirm that hGLP-2(3-33,M10Y) acts as a weak partial agonist, capable of stimulating cAMP production, albeit with much lower efficacy and potency compared to the full agonist hGLP-2(1-33). researchgate.netnih.gov Furthermore, its antagonistic properties are demonstrated by its ability to inhibit the cAMP response induced by the full agonist in a concentration-dependent manner. researchgate.netnih.gov

| Ligand | Parameter | Value | Efficacy (% of hGLP-2(1-33)) | Reference |

|---|---|---|---|---|

| hGLP-2(3-33) | EC50 | 5.8 nM | ~15% | medchemexpress.comnih.gov |

| hGLP-2(3-33,M10Y) | pEC50 | 6.6 ± 0.1 | 15.8 ± 2.0% | researchgate.net |

| hGLP-2(1-33) | EC50 | ~0.03 nM | 100% | nih.gov |

A primary physiological role of GLP-2R activation is the promotion of intestinal epithelial cell proliferation and the inhibition of apoptosis, which together contribute to intestinal growth (intestinotrophic effects). researchgate.netglucagon.comnih.gov Assays measuring these cellular processes are critical for understanding the functional impact of GLP-2R ligands like hGLP-2(3-33,M10Y).

Cell Proliferation Assays: These assays quantify the rate of cell division. Common methods include:

BrdU Incorporation: Measuring the incorporation of the synthetic nucleoside bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.

Ki-67 Staining: Immunohistochemical detection of the Ki-67 protein, which is present during all active phases of the cell cycle but absent in resting cells.

Apoptosis Assays: These assays detect programmed cell death. Common methods include:

TUNEL Staining: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Caspase Activity Assays: Measuring the activation of key executioner caspases, such as caspase-3, which are critical enzymes in the apoptotic cascade. glucagon.com

Studies have shown that GLP-2R activation directly inhibits apoptosis in transfected cell lines and reduces apoptosis in the intestinal crypts. glucagon.comnih.gov Given that hGLP-2(3-33,M10Y) is a competitive antagonist, its effect in these assays would be evaluated by its ability to block the pro-proliferative and anti-apoptotic effects of the full agonist, hGLP-2(1-33). researchgate.netnih.gov Consistent with its in vitro signaling profile, hGLP-2(3-33) has been shown to be a very weak agonist for intestinal growth in vivo, and at high doses, it can antagonize the growth-promoting effects of hGLP-2(1-33). researchgate.netnih.gov

Intracellular Signaling Pathway Analysis (e.g., Western Blot, ELISA, Immunofluorescence)

The investigation of hGLP-2(3-33,M10Y) and its interaction with the Glucagon-Like Peptide-2 Receptor (GLP-2R) relies on a suite of sophisticated analytical techniques to elucidate intracellular signaling events. These methods are crucial for understanding the antagonistic properties of the compound and the downstream consequences of GLP-2R blockade.

Western Blot: This technique is instrumental for detecting and quantifying the expression of specific proteins, such as the GLP-2R itself and downstream signaling molecules. In studies involving the GLP-2 system, Western blotting has been used to verify the expression of GLP-2R in transfected cell lines, providing a fundamental tool for in vitro assay development. researchgate.net For instance, analysis of membrane extracts from baby hamster kidney (BHK) cells transfected with the rat GLP-2R and EBNA cells with the human GLP-2R confirmed the presence of the receptor protein. researchgate.net Furthermore, Western blotting is applied to tissue homogenates from animal models to assess how GLP-2R protein levels change under different physiological conditions, such as in response to a high-fat diet, where GLP-2R protein levels were found to increase in the duodenum and jejunum of mice. bioscientifica.com It is also a key method for analyzing the phosphorylation status and thus the activation of downstream signaling proteins like Akt and mTOR, which are part of pathways GLP-2 is known to influence. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive method for quantifying the concentration of peptides and proteins, such as GLP-2, in biological fluids like plasma and serum, as well as in cell culture supernatants. mybiosource.comabcam.com Commercially available ELISA kits for GLP-2 typically operate on a competitive or sandwich ELISA principle. mybiosource.comelabscience.com In a competitive ELISA, GLP-2 in a sample competes with a labeled, fixed amount of GLP-2 for binding to a limited number of antibody sites, allowing for quantification. mybiosource.comelabscience.com These assays are vital in preclinical studies to measure endogenous GLP-2 levels and how they are affected by various stimuli or by the administration of antagonists like hGLP-2(3-33,M10Y). Kits are available with high sensitivity, capable of detecting GLP-2 concentrations in the picogram per milliliter range. abcam.combiocompare.com

Immunofluorescence: This histological technique allows for the visualization of the localization of specific proteins within cells and tissues. Immunofluorescence has been essential in mapping the distribution of the GLP-2R. glucagon.comabclonal.com Studies have used specific antisera to detect GLP-2R immunopositivity in various cell types, including enteroendocrine cells in the stomach and intestines of humans and rodents. glucagon.com Double immunofluorescent staining has revealed the co-localization of GLP-1 and GLP-2 within the same L-cells of the chicken ileum, providing insights into their coordinated secretion. researchgate.netnii.ac.jp In research involving hGLP-2(3-33,M10Y), immunofluorescence can be used to confirm the presence of the GLP-2R in the specific tissue or cell type being studied and to observe any changes in receptor localization or cell morphology following antagonist treatment.

Table 1: Application of Analytical Techniques in GLP-2R Signaling Research

| Technique | Primary Application | Key Findings/Examples | Reference |

|---|---|---|---|

| Western Blot | Protein detection and quantification; analysis of signaling pathway activation. | Confirmed GLP-2R expression in transfected cell lines; detected increased GLP-2R protein in the intestines of mice on a high-fat diet; measured phosphorylation of Akt and mTOR. | researchgate.netbioscientifica.comnih.gov |

| ELISA | Quantification of GLP-2 levels in biological fluids (serum, plasma). | Used to measure GLP-2 concentrations in human serum, with a mean concentration determined to be 221.59 pg/mL in one study. Available kits have sensitivities down to ~3 pg/mL. | mybiosource.comabcam.combiocompare.com |

| Immunofluorescence | Localization of GLP-2 and GLP-2R in tissues and cells. | Detected GLP-2R in subsets of enteroendocrine cells in the gut; showed co-localization of GLP-1 and GLP-2 in intestinal L-cells; identified GLP-2R in subepithelial myofibroblasts. | glucagon.comresearchgate.netnih.gov |

In Vivo Model Development and Evaluation

The development and use of specific in vivo models are paramount to understanding the physiological role of the GLP-2/GLP-2R axis and the pharmacological effects of antagonists like hGLP-2(3-33,M10Y).

Genetically Modified Animal Models for GLP-2R Research (e.g., GLP-2R knock-out mice)

Genetically modified animal models, particularly GLP-2 receptor (GLP-2R) knockout (KO) mice, are indispensable tools in this field of research. These models, in which the Glp2r gene is inactivated, provide a definitive means to study the consequences of a complete loss of GLP-2R signaling. nih.govjci.org

The primary utility of GLP-2R KO mice is to validate the specificity of the effects observed with GLP-2R agonists and antagonists. Any biological effect attributed to GLP-2R activation or blockade should be absent in these animals. Research has utilized GLP-2R KO mice to confirm the specificity of GLP-2R antibodies used in techniques like immunohistochemistry, ensuring that the detected signals are genuinely from the GLP-2R. nih.gov

Beyond validation, GLP-2R KO mice have unveiled fundamental roles of the receptor. Studies have shown that Glp2r-/- mice, when fed a high-fat diet, exhibit exacerbated diet-induced steatohepatitis, characterized by increased hepatic lipid accumulation and upregulation of inflammatory biomarkers. nih.govjci.org This implicates the endogenous GLP-2R signaling pathway in hepatic adaptation to nutrient excess. nih.gov Furthermore, these models have been crucial in dissecting the complex interplay between different proglucagon-derived peptides, as demonstrated in studies involving dual knockouts of the glucagon (B607659) and GLP-1 receptors. jci.org The phenotype of GLP-2R KO mice, which can include altered glucose tolerance and changes in intestinal morphology, provides a critical baseline against which the actions of compounds like hGLP-2(3-33,M10Y) can be assessed. nih.govfrontiersin.org

Table 2: Summary of Key Findings from GLP-2R Knockout (KO) Mouse Models

| Research Area | Key Finding in GLP-2R KO Mice | Implication | Reference |

|---|---|---|---|

| Hepatic Metabolism | Exacerbated diet-induced steatohepatitis and increased hepatic lipid accumulation on a high-fat diet. | Endogenous GLP-2R signaling plays a protective role in hepatic adaptation to nutrient overload. | nih.govjci.org |

| Glucose Homeostasis | Exhibited deterioration in glucose tolerance. | The GLP-2R is involved in the regulation of glucose metabolism. | nih.gov |